molecular formula C9H11NO2 B13444239 (Pyridine-d4)-HPB

(Pyridine-d4)-HPB

Cat. No.: B13444239
M. Wt: 169.21 g/mol
InChI Key: KTXUGZHJVRHQGP-DNZPNURCSA-N
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Description

(Pyridine-d4)-HPB: is a deuterated derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). The deuterated version, this compound, is used in various scientific applications due to its unique properties, including its stability and ability to act as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Pyridine is industrially produced from ammonia and acetylene. This method is preferred due to its cost-effectiveness and efficiency .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Introduction

(Pyridine-d4)-HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) is a deuterated derivative of HPB, which is a significant metabolite of nicotine and a product of tobacco smoke. This compound has garnered attention due to its potential biological activities, particularly in relation to cytochrome P450 (CYP) enzyme interactions and its role in the formation of DNA adducts, which are critical in understanding tobacco-related carcinogenesis.

CYP Enzyme Interaction

Research has shown that this compound is primarily produced through the metabolism of nicotine by CYP2A13. The metabolic pathway includes several key steps:

  • Substrate : Nicotine is metabolized to NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).
  • CYP Enzyme : CYP2A13 catalyzes the conversion of NNK to various metabolites, including this compound.
  • Kinetic Parameters : Studies have reported Michaelis-Menten kinetics for the formation of this compound, with KmK_m values around 9.3 μM and VmaxV_{max} values of 10.7 pmol min1^{-1} pmol1^{-1} CYP2A13, indicating a significant production rate compared to other metabolites such as OPB and OPBA .

Table 1: Kinetic Parameters for CYP2A13-Catalyzed Reactions

MetaboliteKmK_m (μM)VmaxV_{max} (pmol min1^{-1} pmol1^{-1})
OPB3.56.3
HPB9.310.7
OPBA4.11.3

DNA Adduct Formation

This compound has been implicated in the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated that this compound can release DNA adducts in human oral cells, suggesting a mechanism by which tobacco constituents may exert their carcinogenic effects .

Case Studies

In a study involving smokers who consumed cigarettes containing deuterated nicotine, urinary metabolites were analyzed to assess the formation of this compound. The results indicated an average concentration of 130 fmol/mL in urine samples, highlighting its presence as a significant metabolite following tobacco exposure .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

169.21 g/mol

IUPAC Name

4-hydroxy-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one

InChI

InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i1D,3D,5D,7D

InChI Key

KTXUGZHJVRHQGP-DNZPNURCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCO)[2H]

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCO

Origin of Product

United States

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